- Investigation of the reaction conditions for the synthesis of 4,6-disubstituted 3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridoneJournal of the Serbian Chemical Society, 1994, 59(12), 959-65,
Cas no 93271-59-1 (3-Cyano-4-methyl-2-pyridone)

3-Cyano-4-methyl-2-pyridone structure
اسم المنتج:3-Cyano-4-methyl-2-pyridone
كاس عدد:93271-59-1
وسط:C7H6N2O
ميغاواط:134.13534116745
MDL:MFCD00716620
CID:61618
PubChem ID:10606782
3-Cyano-4-methyl-2-pyridone الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 2-Hydroxy-4-methylnicotinonitrile
- 3-Cyano-4-methyl-2-pyridone
- 1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile
- 2-Hydroxy-4-methyl-pyridine-3-carbonitrile
- 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 4-methyl-2-oxo-1H-pyridine-3-carbonitrile
- 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile (ACI)
- 2-Hydroxy-4-methylpyridine-3-carbonitrile
- 4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Z1198154735
- XSJRLWNOZDULKJ-UHFFFAOYSA-N
- DB-028100
- 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-oxo-
- SB52872
- SCHEMBL296497
- 4-methyl-3-cyano-2-pyridone
- 3-cyano-4-methylpyridone
- F17472
- MFCD00716620
- CS-10692
- SY007009
- CS-0037171
- DTXSID20442322
- 1 pound not2-dihydro-2-oxo-4-methylpyridine-3-carbonitrile
- AKOS006274540
- 2-hydroxy-3-cyano-4-methylpyridine
- 93271-59-1
- AKOS015891765
- 4-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE
- EN300-98342
- 2-hydroxy-4-methyl-3-cyanopyridine
-
- MDL: MFCD00716620
- نواة داخلي: 1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)
- مفتاح Inchi: XSJRLWNOZDULKJ-UHFFFAOYSA-N
- ابتسامات: N#CC1=C(C)C=CNC1=O
حساب السمة
- نوعية دقيقة: 134.04800
- النظائر كتلة واحدة: 134.048012819g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 10
- تدوير ملزمة العد: 0
- تعقيدات: 277
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 0.1
- طوبولوجي سطح القطب: 52.9Ų
الخصائص التجريبية
- كثيف: 1.209
- نقطة الغليان: 337.7℃ at 760 mmHg
- نقطة الوميض: 158.005℃
- انكسار: 1.553
- بسا: 56.65000
- لوغب: 0.55498
3-Cyano-4-methyl-2-pyridone أمن المعلومات
- إشارة عشوائية:Warning
- وصف الخطر: H302-H315-H319-H332-H335
- تحذير: P280-P305+P351+P338-P310
- ظروف التخزين:Inert atmosphere,Room Temperature(BD75655)
3-Cyano-4-methyl-2-pyridone بيانات الجمارك
- رمز النظام المنسق:2933399090
- بيانات الجمارك:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Cyano-4-methyl-2-pyridone الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107811-250mg |
4-Methyl-2-oxo-1H-pyridine-3-carbonitrile |
93271-59-1 | 98% | 250mg |
¥46.00 | 2024-04-25 | |
abcr | AB284942-1 g |
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |
93271-59-1 | 1g |
€136.80 | 2022-06-11 | ||
abcr | AB284942-25 g |
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |
93271-59-1 | 25g |
€800.40 | 2022-06-11 | ||
Enamine | EN300-7181089-10g |
4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
93271-59-1 | 95% | 10g |
$313.0 | 2023-09-01 | |
Enamine | EN300-7181089-50g |
4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
93271-59-1 | 95% | 50g |
$1109.0 | 2023-09-01 | |
abcr | AB284942-25g |
4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, 97%; . |
93271-59-1 | 97% | 25g |
€473.80 | 2024-04-15 | |
eNovation Chemicals LLC | D689007-25g |
3-Cyano-4-methyl-2-pyridone |
93271-59-1 | >97% | 25g |
$125 | 2024-07-20 | |
eNovation Chemicals LLC | Y1298483-25G |
4-methyl-2-oxo-1H-pyridine-3-carbonitrile |
93271-59-1 | 97% | 25g |
$150 | 2024-07-21 | |
TRC | C987913-500mg |
3-Cyano-4-methyl-2-pyridone |
93271-59-1 | 500mg |
$87.00 | 2023-05-18 | ||
Apollo Scientific | OR300781-1g |
3-Cyano-2-hydroxy-4-methylpyridine |
93271-59-1 | 97+% | 1g |
£15.00 | 2025-02-19 |
3-Cyano-4-methyl-2-pyridone طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Potassium carbonate
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
المراجع
- Preparation of 2-piperazinopyridine-3-carboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C
المراجع
- Preparation of substituted pyridinecarboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 50 °C; 50 °C → 10 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt
المراجع
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → 90 °C; 1.5 h, 90 °C; cooled
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cementWuhan Gongcheng Daxue Xuebao, 2008, 30(4), 33-35,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 10 °C; 2 - 3 h, 50 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
المراجع
- Method for preparation of 2-chloro-3-amino-4-methylpyridine, China, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ; 50 min, 5 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C
1.3 Solvents: Water ; 50 min, 5 °C
المراجع
- Improved synthesis of 2-chloro-3-amino-4-methylpyridineJournal of Heterocyclic Chemistry, 2013, 50(1), 145-148,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; overnight, rt
المراجع
- Process for preparation of nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine, China, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sulfuric acid
1.2 Solvents: Water
1.2 Solvents: Water
المراجع
- Process for preparation of 3-amino-2-chloro-4-methylpyridine, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sulfuric acid , 2-(3,3-Dimethoxy-1-methylpropylidene)propanedinitrile Solvents: Water ; 2 h, 50 °C; 50 °C → rt
المراجع
- Caspase inhibitors based on pyridazinone scaffold, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
المراجع
- Preparation of carboxamides as sodium channel blocking compounds, derivatives thereof, and methods of their use, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; rt → 0 °C; 0 °C
1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ; neutralized, rt
1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ; pH 3
1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt
1.3 Reagents: Sodium bicarbonate ; neutralized, rt
1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled
1.5 Reagents: Potassium bicarbonate ; pH 3
المراجع
- Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridineVibrational Spectroscopy, 2010, 53(2), 189-198,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Catalysts: Acetic acid , Ammonium acetate Solvents: Toluene ; 8 h, rt → reflux
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C
1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C
المراجع
- A concise synthesis of 2-chloro-3-amino-4-methylpyridineResearch on Chemical Intermediates, 2011, 37(6), 599-604,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid
المراجع
- Alkyl azinyl carbonitriles as building blocks in heterocyclic synthesis. A route for the synthesis of 4-methyl-2-oxopyridinesPharmazie, 1999, 54(8), 571-574,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 5 h, 0 °C → 50 °C
المراجع
- Preparation of AXL, c-Met, and TyRo3 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Sodium Solvents: Diethyl ether ; cooled; 1 h, < 20 °C; 5 h, cooled
1.2 Solvents: Water ; 10 min, rt
1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
1.2 Solvents: Water ; 10 min, rt
1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled
المراجع
- Pyrrole-3-formamide compound, its preparation method and its use in preparation of anticancer agents, China, , ,
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- Acetals of lactams and amides of acids. 42. Cyclization of dieneamino esters, dieneaminonitriles, and acylamidines into pyridine derivativesKhimiya Geterotsiklicheskikh Soedinenii, 1984, (6), 799-802,
طريقة الإنتاج 18
رد فعل الشرط
1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; 8 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C
1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C
المراجع
- Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid systemEuropean Journal of Medicinal Chemistry, 2018, 154, 155-171,
طريقة الإنتاج 19
رد فعل الشرط
المراجع
- Studies on the preparation of 3,4-disubstituted 2-methoxypyridinesJournal of Heterocyclic Chemistry, 1999, 36(3), 653-658,
3-Cyano-4-methyl-2-pyridone Raw materials
- 2-Cyanoacetamide
- [(2E)-3-methoxy-1-methylprop-2-en-1-ylidene]malononitrile
- 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal
- 2-Butenamide, 2-cyano-3-methyl-
- 2-chloro-4-methylpyridin-3-amine
- 2-Amino-4-methylpyridine-3-carbonitrile
- 4,4-Dimethoxybutan-2-one
- N,N-Dimethylformamide diethyl acetal
- Ethyl formate
- Ethyl acetoacetate
- Propanedinitrile, (3-methoxy-1-methyl-2-propenylidene)-
- Propanedinitrile, 2-(3,3-diethoxy-1-methylpropylidene)-
- 2,4-Pentadienamide, 2-cyano-5-(dimethylamino)-3-methyl-, (4E)-
3-Cyano-4-methyl-2-pyridone Preparation Products
3-Cyano-4-methyl-2-pyridone الوثائق ذات الصلة
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
93271-59-1 (3-Cyano-4-methyl-2-pyridone) منتجات ذات صلة
- 23328-64-5(4-Ethyl-2,6-dihydroxynicotinonitrile)
- 2044714-32-9(N-(2-ethoxyethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride)
- 2229072-02-8(2-(2-amino-1,1-difluoropropan-2-yl)-4-nitrophenol)
- 2173535-40-3(1H-Pyrazole, 3-(4-chlorophenyl)-5-(1-methylethyl)-)
- 1250404-35-3(5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid)
- 1509564-50-4(2,6-DIOXASPIRO4.5DECAN-9-YLHYDRAZINE)
- 1805688-15-6(3-(3-Chloro-2-oxopropyl)-2-(difluoromethyl)mandelic acid)
- 946229-54-5(8-(4-methylphenyl)-4-oxo-N-propyl-4H,6H,7H,8H-imidazo2,1-c1,2,4triazine-3-carboxamide)
- 1340172-54-4(1-(benzyloxy)carbonyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid)
- 15724-70-6(3,6-Diacetamidoacridine)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone

نقاء:99%
كمية:25g
الأسعار ($):248.0